2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, sulfamoylbenzyl compounds, and quinoline carboxylic acids. The reaction conditions may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Automated purification systems: To ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.
Substitution: Replacing functional groups with others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinoline N-oxides.
Reduction: May produce amines or alcohols.
Substitution: May result in halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine.
Sulfamoylbenzyl compounds: Like sulfanilamide.
Carboxamide derivatives: Including various amide-containing drugs.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-7-10-19(13-17(16)2)24-14-22(21-5-3-4-6-23(21)28-24)25(29)27-15-18-8-11-20(12-9-18)32(26,30)31/h3-14H,15H2,1-2H3,(H,27,29)(H2,26,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBZGSDJIJNAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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